![molecular formula C11H9Cl2N B2928853 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile CAS No. 84467-19-6](/img/structure/B2928853.png)
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
Overview
Description
“1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C11H9Cl2N . It is available for purchase online .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile” consists of 11 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 226.102 Da, and the monoisotopic mass is 225.011200 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile” are not fully detailed in the search results. It is known to be a colorless to yellow liquid .Scientific Research Applications
Cycloaddition and Structure Analysis
Further research into related compounds, like "1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane," has provided insights into the crystal structure and the dimerization process, showing a head-to-tail reaction mechanism. This study contributes to the understanding of molecular arrangements and reactions involving cyclobutane structures (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Chemical Behavior and Reaction Mechanisms
Another compound, the spiro[cyclobutane-1,1′-1′H-azulenium] ion, showed distinctive chemical behavior, offering insights into the reaction mechanisms and the stability of cyclobutane compounds under various conditions. This research is crucial for understanding the stability and reactivity of cyclobutane derivatives (Oda, Sakamoto, Miyatake, & Kuroda, 1999).
Interactions with Light and Applications
In the realm of photochemistry, studies on the emission and photodimerization of crystalline stilbene derivatives have shed light on the interaction of cyclobutane compounds with light, revealing the formation of dimers and providing insights into potential applications in material science and chemistry (Cohen, Green, Ludmer, & Schmidt, 1970).
Mechanism of Action
properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUIZGFDSJHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84467-19-6 | |
Record name | 1-(3,4-Dichlorophenyl)-1-cyclobutane-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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